![molecular formula C6H4BrN3 B6358467 6-Bromopyrrolo[2,1-f][1,2,4]triazine CAS No. 1503986-78-4](/img/structure/B6358467.png)

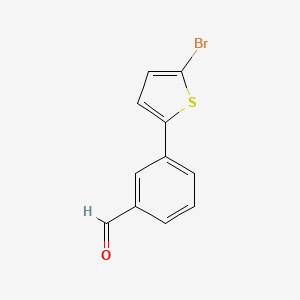

6-Bromopyrrolo[2,1-f][1,2,4]triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

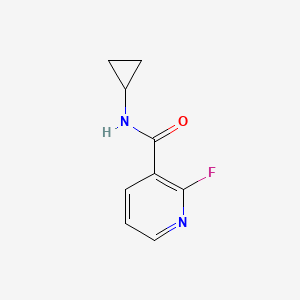

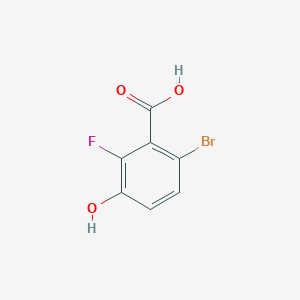

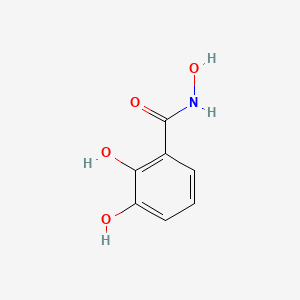

6-Bromopyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the molecular weight of 213.04 . It is an important regulatory starting material in the production of the antiviral drug remdesivir . This compound is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir .

Synthesis Analysis

The synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazine involves a newly developed methodology utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate . The synthetic methods towards this compound are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis

The molecular structure of 6-Bromopyrrolo[2,1-f][1,2,4]triazine is unique, containing an N-N bond with a bridgehead nitrogen . This fused heterocycle is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazine include an exothermic aromatic substitution and quench of a reactive species, followed by the use of a strong base . The compound also undergoes a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Applications De Recherche Scientifique

Cancer Therapy

Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle used to target kinases in cancer therapy . Kinase inhibition is one of the most successful approaches in targeted therapy . This compound is an integral part of several kinase inhibitors and nucleoside drugs .

Targeting Specific Proteins

The targeted therapy refers to targeting only specific proteins or enzymes that are dysregulated in cancer rather than killing all rapidly dividing cells . Pyrrolo[2,1-f][1,2,4]triazine plays a crucial role in this targeted therapy .

Development of Selective Inhibitors

The substitution at C-4 and C-6 positions of pyrrolo[2,1-f][1,2,4]triazine is crucial to develop selective VEGFR2, EGFR, and c-Met inhibitors . Both positions (C-4 and C-6) can accommodate moderate to large substituents and their structural changes alter the activity .

Antiviral Drug Production

Pyrrolo[2,1-f][1,2,4]triazine is an important regulatory starting material in the production of the antiviral drug remdesivir . It’s produced through a newly developed synthetic methodology utilizing simple building blocks .

Process Optimization

The synthetic methodology for producing Pyrrolo[2,1-f][1,2,4]triazine has been optimized by examining the mechanistic pathway for the process optimization exercise . This has resulted in an increase in overall yield from 33% to 55% .

Safety Studies

Safety studies have been conducted to understand the chemistry’s safety profile prior to further implementation of this chemistry at a larger scale . This includes thermochemical analysis of cyanation and amination .

Mécanisme D'action

Target of Action

The primary targets of 6-Bromopyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .

Mode of Action

6-Bromopyrrolo[2,1-f][1,2,4]triazine interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of kinases by 6-Bromopyrrolo[2,1-f][1,2,4]triazine affects multiple biochemical pathways. These pathways are involved in various cellular processes, including cell growth and differentiation . The disruption of these pathways can lead to changes in cell behavior and function .

Pharmacokinetics

It has been observed that compounds with similar structures have low rates of glucuronidation , which indicates higher metabolic stability . This could potentially impact the bioavailability of 6-Bromopyrrolo[2,1-f][1,2,4]triazine, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of 6-Bromopyrrolo[2,1-f][1,2,4]triazine’s action are largely dependent on the specific kinases it targets and the biochemical pathways it affects . By inhibiting kinase activity, it can disrupt normal cellular processes and lead to changes in cell behavior and function .

Propriétés

IUPAC Name |

6-bromopyrrolo[2,1-f][1,2,4]triazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-1-6-2-8-4-9-10(6)3-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNSSBOTIJFLNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC=NN2C=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopyrrolo[2,1-f][1,2,4]triazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.